molecular formula C14H14O B2868277 Spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one CAS No. 54922-04-2

Spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one

Cat. No. B2868277
CAS RN: 54922-04-2
M. Wt: 198.265
InChI Key: VGZLWLBKDBUFIM-UHFFFAOYSA-N
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Description

Spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one is a type of spiro compound . Spiro compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . These compounds are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .


Synthesis Analysis

The synthesis of spirocyclic compounds has been a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .


Molecular Structure Analysis

Spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one is a spirocyclic compound, which is defined as a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .


Chemical Reactions Analysis

Spiro compounds have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . The synthesis of spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products .


Physical And Chemical Properties Analysis

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . They access relatively underexplored chemical space and novel intellectual property (IP) space .

Scientific Research Applications

Synthesis and Construction

  • Domino Diels–Alder Reaction Synthesis: Spiro[cyclohexane-1,2′-inden]-3-ene-1′,3′-diones, similar to Spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one, are synthesized through a domino Diels–Alder reaction. This method involves acid-mediated dehydration of pinacoles and a sequential Diels–Alder reaction, demonstrating an efficient way to construct complex spiro compounds (Yang, Sun, & Yan, 2018).

Utilization in Drug Discovery

  • Role in Drug Molecules: Spirocyclic scaffolds like this compound have been used in drug discovery for over 50 years. They offer a three-dimensional structure that aids in significant interactions with three-dimensional binding sites, making them attractive targets in drug development (Zheng & Tice, 2016).

Advanced Synthesis Techniques

  • Enantioselective Organocatalytic Approach: An enantioselective organocatalytic method allows for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. This technique is significant for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Novel Synthesis Pathways

  • Cyclopentadienyl Ligand Coupling: A unique method involving the treatment of titanacyclopentadienes with bismuth(iii) chloride has been developed to produce spiro compounds. This approach differs from traditional dihydroindene derivative formation (Bando et al., 2017).

Mechanism of Action

The mechanism of action of spiro compounds is attributed primarily to their versatility and structural similarity to important pharmacophore centers . They have numerous biological activities and have been found to act as antioxidants .

Future Directions

Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities . They have a significant position in discovering drugs with potential antioxidant activities . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This suggests that future research may continue to explore the synthesis and applications of spiro compounds.

properties

IUPAC Name

spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-12-6-9-14(10-7-12)8-5-11-3-1-2-4-13(11)14/h1-4,6,9H,5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZLWLBKDBUFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=CC=CC=C32)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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